molecular formula C19H26N2O5S2 B2972281 N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2,6-dimethylbenzenesulfonamide CAS No. 1015535-29-1

N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2,6-dimethylbenzenesulfonamide

Cat. No.: B2972281
CAS No.: 1015535-29-1
M. Wt: 426.55
InChI Key: IKECGUWXOYUFRB-UHFFFAOYSA-N
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Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2,6-dimethylbenzenesulfonamide is a complex organic compound with a unique structure that combines several functional groups

Scientific Research Applications

Chemistry

In chemistry, N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2,6-dimethylbenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel compounds.

Biology

In biology, this compound may be investigated for its potential biological activity. Studies may focus on its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound may be explored for its potential as a drug candidate. Its unique structure could provide new avenues for the treatment of various diseases, including cancer, infections, and inflammatory conditions.

Industry

In industry, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2,6-dimethylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclohex-1-en-1-yl group, the introduction of the ethyl linker, and the attachment of the benzenesulfonamide moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is optimized for cost-effectiveness, scalability, and environmental sustainability. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2,6-dimethylbenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Mechanism of Action

The mechanism of action of N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2,6-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2,6-dimethylbenzenesulfonamide include other sulfonamides, isothiazolidinones, and cyclohexene derivatives. Examples include:

  • N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide
  • Poly[2-(cyclohex-2-en-1-yl)aniline]
  • N-(cyclohex-1-en-1-yl)pyrrolidine

Uniqueness

What sets this compound apart is its combination of functional groups, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2,6-dimethyl-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O5S2/c1-14-12-17(21-18(22)9-11-27(21,23)24)13-15(2)19(14)28(25,26)20-10-8-16-6-4-3-5-7-16/h6,12-13,20H,3-5,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKECGUWXOYUFRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)NCCC2=CCCCC2)C)N3C(=O)CCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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